omega-3 Arachidonic Acid-d8
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Overview
Description
.omega.-3 Arachidonic Acid-d8 is a deuterium-labeled form of .omega.-3 Arachidonic Acid. It is a polyunsaturated fatty acid that contains eight deuterium atoms at specific positions. This compound is primarily used as an internal standard for the quantification of .omega.-3 Arachidonic Acid by gas chromatography or liquid chromatography-mass spectrometry . .omega.-3 Arachidonic Acid is known for its essential role in infant growth and development, as well as its protective effects against heart disease, thrombosis, hypertension, and inflammatory and autoimmune disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of .omega.-3 Arachidonic Acid-d8 involves the incorporation of deuterium atoms into the .omega.-3 Arachidonic Acid molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The specific positions of deuterium incorporation are 8, 9, 11, 12, 14, 15, 17, and 18 .
Industrial Production Methods: Industrial production of .omega.-3 Arachidonic Acid-d8 typically involves large-scale synthesis using deuterated reagents and catalysts. The process includes multiple steps of purification and verification to ensure the correct incorporation of deuterium atoms and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: .omega.-3 Arachidonic Acid-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of hydroperoxides and other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents. Conditions typically involve elevated temperatures and the presence of catalysts.
Reduction: Common reagents include hydrogen gas, metal hydrides, and other reducing agents. Conditions often involve elevated temperatures and pressures.
Substitution: Common reagents include halogens, alkylating agents, and other substituting agents.
Major Products Formed:
Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.
Reduction: Reduced fatty acids and other hydrogenated products.
Substitution: Substituted fatty acids with various functional groups.
Scientific Research Applications
.omega.-3 Arachidonic Acid-d8 has numerous scientific research applications, including:
Mechanism of Action
.omega.-3 Arachidonic Acid-d8 exerts its effects through various molecular targets and pathways. It is involved in the inhibition of arachidonoyl-coenzyme A synthetase, which plays a crucial role in the metabolism of fatty acids . This inhibition leads to the modulation of inflammatory responses and the regulation of cellular signaling pathways . Additionally, .omega.-3 Arachidonic Acid-d8 is incorporated into cell membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
.omega.-3 Arachidonic Acid: The non-deuterated form of .omega.-3 Arachidonic Acid, which shares similar biological functions and applications.
Eicosapentaenoic Acid (EPA): Another .omega.-3 fatty acid with anti-inflammatory properties and cardiovascular benefits.
Docosahexaenoic Acid (DHA): A .omega.-3 fatty acid known for its role in brain and eye health.
Uniqueness: .omega.-3 Arachidonic Acid-d8 is unique due to its deuterium labeling, which allows for precise quantification and tracking in scientific research. This labeling provides a distinct advantage in studies involving metabolic pathways and pharmacokinetics .
Properties
Molecular Formula |
C20H32O2 |
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Molecular Weight |
312.5 g/mol |
IUPAC Name |
(8Z,11Z,14Z,17Z)-8,9,11,12,14,15,17,18-octadeuterioicosa-8,11,14,17-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-/i3D,4D,6D,7D,9D,10D,12D,13D |
InChI Key |
HQPCSDADVLFHHO-LDWVABASSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCCCCC(=O)O)/[2H])/[2H])/[2H])/CC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)O |
Origin of Product |
United States |
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